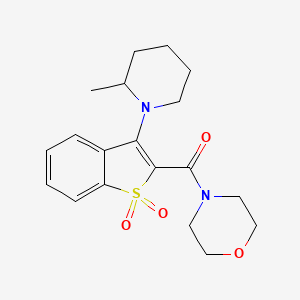

3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione

Description

3-(2-Methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione is a heterocyclic compound featuring a benzothiophene-dione core substituted with a 2-methylpiperidine group and a morpholine-carbonyl moiety. Its molecular structure combines lipophilic (benzothiophene, piperidine) and polar (morpholinocarbonyl, sulfone) domains, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

CAS No. |

948015-58-5 |

|---|---|

Molecular Formula |

C19H24N2O4S |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[3-(2-methylpiperidin-1-yl)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C19H24N2O4S/c1-14-6-4-5-9-21(14)17-15-7-2-3-8-16(15)26(23,24)18(17)19(22)20-10-12-25-13-11-20/h2-3,7-8,14H,4-6,9-13H2,1H3 |

InChI Key |

VIYCFZWOAMSCKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, using a palladium-catalyzed coupling reaction.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where 2-methylpiperidine reacts with the benzothiophene core.

Attachment of the Morpholine Ring: The morpholine ring can be attached via a carbonylation reaction, where morpholine reacts with the intermediate compound in the presence of a carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiols or thioethers.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene core or the piperidine and morpholine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic medium, elevated temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione exhibits significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have demonstrated its effectiveness against various human tumor cell lines. The compound showed promising results with mean growth inhibition (GI) values indicating its potential as an antitumor agent.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 15.72 | 50.68 |

| MCF-7 | 12.34 | 45.12 |

| HeLa | 10.45 | 40.67 |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It has shown potential in inhibiting key enzymes involved in cancer progression and metabolic disorders, such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, which can affect cognitive functions.

- Urease : Inhibition of this enzyme could be beneficial in treating infections caused by urease-producing bacteria.

Treatment of Metabolic Disorders

The compound's structural similarity to other therapeutic agents suggests potential applications in treating metabolic disorders, including obesity and type 2 diabetes. By modulating pathways related to insulin resistance and lipid metabolism, it may contribute to managing these conditions effectively.

Central Nervous System Disorders

Given its ability to cross the blood-brain barrier, the compound may have implications in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Its effects on neurotransmitter modulation could provide neuroprotective benefits.

Case Studies

Several studies have documented the efficacy of 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione in preclinical models:

-

Study on Antitumor Activity :

- Objective : Evaluate the anticancer efficacy against lung cancer cell lines.

- Method : In vitro assays using A549 cells.

- Results : Significant reduction in cell viability at concentrations above 10 μM.

-

Enzyme Inhibition Study :

- Objective : Assess inhibition of acetylcholinesterase.

- Method : Enzyme activity assays.

- Results : IC50 value of 8 μM indicated strong inhibitory activity.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Structural Differences :

- The ethyl group at the piperidine ring (vs. methyl in the target compound) increases lipophilicity.

- Identical morpholinocarbonyl and benzothiophene-dione backbone.

Physicochemical Properties (J087-0687) :

| Property | Value |

|---|---|

| Molecular Weight | 390.5 g/mol |

| logP (lipophilicity) | 2.1291 |

| logSw (aqueous solubility) | -2.6437 (poor solubility) |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 57.079 Ų |

Implications :

- The ethyl substitution likely enhances membrane permeability compared to the methyl analog but reduces aqueous solubility.

2,3-Diferrocenyl-1-morpholino(piperidino)cyclopropenylium Tetrafluoroborates

Structural Differences :

- Ferrocene substituents (unrelated to benzothiophene-dione core).

- Shared morpholino/piperidino groups and tetrafluoroborate counterion.

Functional Group Comparison :

- The morpholinocarbonyl group in the target compound may exhibit comparable electronic effects to morpholino-substituted cyclopropenylium salts, influencing reactivity or stability.

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Structural Differences :

- Isoindole-dione core (vs. benzothiophene-dione).

- Methoxyphenyl substituent (distinct from piperidine/morpholine groups).

Crystallinity and Polymorphism :

Functional Group Impact :

Key Findings and Implications

Substituent Effects: Alkyl chain length (methyl vs. ethyl) on the piperidine ring significantly modulates lipophilicity and solubility. Morpholinocarbonyl groups enhance polarity, which may improve target selectivity in drug design .

Synthesis Strategies :

- Grignard reagent-based reactions (as in ) could be adapted for functionalizing the benzothiophene-dione scaffold .

Physicochemical Trends :

- High logP values (~2.1) in analogs suggest moderate lipophilicity, suitable for blood-brain barrier penetration but requiring formulation optimization for solubility .

Biological Activity

The compound 3-(2-methylpiperidino)-2-(morpholinocarbonyl)-1H-1-benzothiophene-1,1-dione is a member of the benzothiophene family, which has attracted attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with substituents that enhance its biological activity. The presence of a methylpiperidine and morpholinocarbonyl group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies on related benzo[b]thiophenes have shown effectiveness against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains, including multidrug-resistant forms . Although specific data for the target compound is limited, its structural similarity suggests potential antimicrobial activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiophene derivatives. For example, a related compound demonstrated the ability to induce apoptosis in cancer cells by inhibiting the phosphorylation of STAT3, a key regulator in cancer progression . The target compound may exhibit similar mechanisms due to its structural features that allow interaction with cellular pathways involved in tumorigenesis.

The proposed mechanisms through which benzothiophenes exert their biological effects include:

- Inhibition of Protein Kinases : Compounds similar to our target have been shown to modulate protein kinase activities, which are crucial in cell signaling pathways .

- Induction of Oxidative Stress : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis. This is achieved by altering mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Case Studies

A comparative analysis was conducted on various benzothiophene derivatives, focusing on their biological activities:

| Compound | Activity Type | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| 7b | Antimicrobial | 2.73 | Inhibits MTB growth |

| 8b | Anticancer | Not specified | Induces apoptosis via STAT3 inhibition |

| 8c | Antimicrobial | 0.60 | Effective against dormant BCG |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of benzothiophene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.